Superior Catalytic Reactivity in Asymmetric Conjugate Addition to Cyclic Enones
In a direct head-to-head comparison of chiral Ru-amido catalysts for the asymmetric Michael addition of dimethyl malonate to cyclic enones, the MsDPEN-derived complex Ru(Msdpen)(hmb) exhibited the highest catalytic reactivity. The reactivity order was explicitly reported as Ru(Msdpen)(hmb) > Ru(Pfbsdpen)(hmb) > Ru(Tsdpen)(hmb) > Ru(PMsdpen)(hmb), making MsDPEN superior to the commonly used TsDPEN analog under identical conditions [1]. The reaction achieved >99% ee for the beta-chiral cyclic ketone product at a substrate-to-catalyst ratio (S/C) of 1000, the highest ratio reported for this reaction class [1].
| Evidence Dimension | Catalytic Reactivity Ranking |
|---|---|
| Target Compound Data | Ru(Msdpen)(hmb) - Rank: 1st (Highest Reactivity) |
| Comparator Or Baseline | Ru(Tsdpen)(hmb) - Rank: 3rd; Ru(Pfbsdpen)(hmb) - Rank: 2nd |
| Quantified Difference | MsDPEN-derived catalyst outperforms TsDPEN-derived catalyst by two rank positions in the reactivity series. |
| Conditions | Michael addition of dimethyl malonate to cyclic enones; catalyst: Ru-amido(hmb) complex; S/C = 1000; ambient temperature. |
Why This Matters
Selecting MsDPEN over the widely used TsDPEN directly maximizes reaction throughput and minimizes catalyst loading for conjugate addition reactions, a critical factor for process chemistry procurement decisions.
- [1] Dub, P. A.; Wang, H.; Watanabe, M.; Gridnev, I. D.; Ikariya, T. A practical asymmetric conjugate addition to cyclic enones with chiral bifunctional Ru amido catalysts. Tetrahedron Lett. 2012, 53, 3452-3455. View Source
